molecular formula C10H21N B15207472 2-Methyl-1-(2-methylbutyl)pyrrolidine

2-Methyl-1-(2-methylbutyl)pyrrolidine

Cat. No.: B15207472
M. Wt: 155.28 g/mol
InChI Key: QMXBITFNOQOLMD-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylbutyl)pyrrolidine is an organic compound with the molecular formula C10H21N It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylbutyl)pyrrolidine typically involves the reaction of 2-methylpyrrolidine with 2-methylbutyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylbutyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidines depending on the alkyl halide used.

Scientific Research Applications

2-Methyl-1-(2-methylbutyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound with a simpler structure.

    2-Methylpyrrolidine: A closely related compound with a similar structure but different substituents.

    N-Methylpyrrolidine: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness

2-Methyl-1-(2-methylbutyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-methyl-1-(2-methylbutyl)pyrrolidine

InChI

InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3

InChI Key

QMXBITFNOQOLMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1CCCC1C

Origin of Product

United States

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